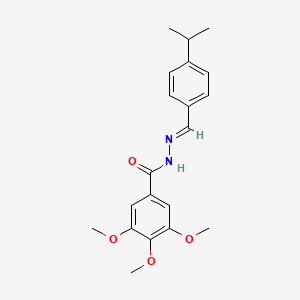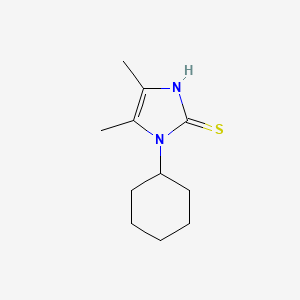![molecular formula C16H17N3O3 B2590267 6-[(oxolan-2-yl)méthoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide CAS No. 2034444-48-7](/img/structure/B2590267.png)
6-[(oxolan-2-yl)méthoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and an oxolan-2-ylmethoxy group
Applications De Recherche Scientifique
6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in studies of biological systems, particularly those involving pyridine-binding proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of the oxolan-2-ylmethoxy group: This can be achieved by reacting oxirane with methanol in the presence of an acid catalyst to form oxolan-2-ylmethanol.
Attachment to the pyridine ring: The oxolan-2-ylmethanol is then reacted with 6-hydroxy-2-pyridinecarboxamide in the presence of a base to form the desired ether linkage.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with pyridine-2-carboxylic acid chloride in the presence of a base to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-2-ylmethoxy group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent but often involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products typically include primary or secondary amines.
Substitution: Products depend on the substituent introduced but can include halogenated pyridines or other functionalized derivatives.
Mécanisme D'action
The mechanism of action of 6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-ylmethoxy group can enhance the compound’s binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxypyridine
- 3-Methoxypyridine
- 2,6-Dimethoxypyridine
- 4-(Dimethylamino)pyridine
Uniqueness
6-[(oxolan-2-yl)methoxy]-N-(pyridin-2-yl)pyridine-3-carboxamide is unique due to the presence of both the oxolan-2-ylmethoxy and carboxamide groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other pyridine derivatives, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-pyridin-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(19-14-5-1-2-8-17-14)12-6-7-15(18-10-12)22-11-13-4-3-9-21-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRGABXCPJLSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl(methyl)({3-[6-(3-methylpiperidin-1-YL)pyridin-3-YL]-1,2,4-oxadiazol-5-YL}methyl)amine](/img/structure/B2590184.png)
![2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2590187.png)


![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![5-Chloro-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2590194.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2590195.png)
![2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2590197.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)
![ethyl 2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2590199.png)
![4-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4H-chromene-2-carboxamide](/img/structure/B2590200.png)
![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2590202.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)
